tert-Butyl indoline-1-carboxylate
Overview
Description
“tert-Butyl indoline-1-carboxylate” is an N-substituted indoline derivative . It has the molecular formula C13H17NO2 . It is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .
Synthesis Analysis
The synthesis of “tert-Butyl indoline-1-carboxylate” involves the use of tert-butyl lithium in tetrahydrofuran and pentane at -78℃ for 2.08333 h . The reaction mixture is then stirred for 2 hours, after which HOAc is added . The mixture is warmed to ambient temperature over 30 minutes and diluted with EtOAc .Chemical Reactions Analysis
“tert-Butyl indoline-1-carboxylate” is used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It is also used in the preparation of allyl- and arylindolines .Physical And Chemical Properties Analysis
“tert-Butyl indoline-1-carboxylate” has a boiling point of 83-84 °C/0.1 mmHg (lit.) and a melting point of 46-50 °C (lit.) . Its density is 1.1±0.1 g/cm3 . It has a molar refractivity of 62.2±0.3 cm3, and a polar surface area of 30 Å2 .Scientific Research Applications
Synthesis of Aryl Alkyl Amines
tert-Butyl indoline-1-carboxylate: is used as a reactant in the preparation of aryl alkyl amines through alkylation reactions catalyzed by palladium (Pd). This process is significant in the pharmaceutical industry for the synthesis of complex amines which are often found in drug molecules .
Preparation of Allyl- and Arylindolines
This compound serves as a reactant in the preparation of allyl- and arylindolines. These structures are important intermediates in organic synthesis and can lead to the production of various bioactive molecules .
Modular Indole Synthesis
It is involved in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B. These acids have potential biological activities, including antiparasitic properties .
Synthesis of Biologically Active Natural Products
tert-Butyl indoline-1-carboxylate: is a precursor in the synthesis of biologically active natural products such as Indiacen A and Indiacen B, which have potential therapeutic applications .
Hetero-/Retro-Diels–Alder Reaction
The compound has been used in the synthesis process involving hetero-/retro-Diels–Alder reactions, which are crucial steps in constructing complex organic frameworks found in natural products .
Fischer Indole Synthesis
It plays a role in Fischer indole synthesis, a method used to produce indoles which are prevalent moieties present in natural products with diverse biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
tert-Butyl indoline-1-carboxylate, also known as 1-BOC-INDOLINE, is primarily used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by palladium . It is also used in the preparation of allyl- and arylindolines . The primary targets of this compound are therefore the molecules that it reacts with in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the preparation of aryl alkyl amines, 1-BOC-INDOLINE undergoes an alkylation reaction catalyzed by palladium . This results in the formation of new chemical bonds and the creation of a new compound.
Biochemical Pathways
The biochemical pathways affected by 1-BOC-INDOLINE are those involved in the synthesis of aryl alkyl amines and indolines . The compound’s role in these pathways is as a reactant, contributing to the formation of new compounds.
Result of Action
The result of 1-BOC-INDOLINE’s action is the formation of new compounds, such as aryl alkyl amines and indolines . These compounds can have various applications, depending on their specific structures and properties.
Action Environment
The action of 1-BOC-INDOLINE is influenced by the conditions of the chemical reaction it is used in. Factors such as the presence of a catalyst, the temperature and pressure of the reaction, and the concentrations of the reactants can all affect the compound’s action, efficacy, and stability .
properties
IUPAC Name |
tert-butyl 2,3-dihydroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXLDLPPZPQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394808 | |
Record name | tert-Butyl indoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl indoline-1-carboxylate | |
CAS RN |
143262-10-6 | |
Record name | tert-Butyl indoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl indoline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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